Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate
Description
Properties
CAS No. |
391642-57-2 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(3-hydroxypropylamino)pent-4-enoate |
InChI |
InChI=1S/C9H17NO3/c1-3-5-8(9(12)13-2)10-6-4-7-11/h3,8,10-11H,1,4-7H2,2H3 |
InChI Key |
QPZWOTJKMZYMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)NCCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate
General Synthetic Strategies
The synthesis of this compound typically involves:
- Introduction of the amino substituent bearing the 3-hydroxypropyl group.
- Formation of the pent-4-enoate backbone with an alkene functionality.
- Esterification to form the methyl ester.
The synthetic routes can be divided broadly into:
- Nucleophilic substitution or addition reactions to install the amino alcohol side chain.
- Allylic or vinyl functionalization to introduce the pent-4-enoate moiety.
- Esterification or transesterification to form the methyl ester.
Specific Preparation Routes and Reaction Conditions
Formation of the Pent-4-enoate Backbone
The pent-4-enoate moiety can be introduced via:
- Michael addition or conjugate addition of the amino alcohol intermediate to methyl acrylate or methyl pent-4-enoate derivatives.
- Allylation reactions using allyl halides or allyl esters under basic conditions.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 3-chloropropanol, K2CO3, reflux | N-(3-hydroxypropyl) amine derivative |
| 2 | Michael addition | Methyl acrylate, base (e.g., NaH) | Amino-substituted pent-4-enoate intermediate |
| 3 | Esterification | MeOH, acid catalyst | This compound |
Analysis of Preparation Methods
Yields and Purity
- Reported yields for similar amino alcohol ester syntheses range from 60% to 85% depending on the reaction step and purification method.
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic techniques such as HPLC.
Stereochemical Considerations
- The presence of a chiral center at the amino-substituted carbon may require enantioselective synthesis or resolution techniques.
- Use of chiral auxiliaries or catalysts (e.g., chiral hydrazones, oxazolidinones) has been reported in related syntheses to control stereochemistry with high enantiomeric excess (96–98%).
Research Discoveries and Methodological Advances
Use of Hydrazone and Oxazolidinone Auxiliaries
Catalytic and Enzymatic Approaches
- Enantioselective Strecker reactions catalyzed by urea Schiff base catalysts have been developed to prepare amino acid derivatives with high enantiopurity, which can be adapted for similar compounds.
- Transition metal-catalyzed coupling reactions facilitate the formation of carbon-nitrogen bonds in amino alcohol syntheses.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the saturated ester.
Substitution: The major products are the substituted amides or esters.
Scientific Research Applications
Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of functional groups such as the hydroxyl and amine groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
a. Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (CAS: 90717-63-8)
- Structure: Prop-2-enoate backbone with a 4-amino-3-hydroxyphenyl substituent at C3.
- Key Properties: Molecular weight: 193.20 g/mol LogP: 1.74 (moderate lipophilicity) PSA: 72.55 Ų (high polarity due to amino and hydroxyl groups) .
Comparison: The pent-4-enoate chain in the target compound likely increases molecular weight (estimated ~203.24 g/mol) and chain flexibility compared to the rigid prop-2-enoate system. The 3-hydroxypropylamino group may enhance water solubility relative to the aromatic substituent in Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate, though this depends on protonation states.
b. (R)-Methyl 2-(di-i-propylcarbamoyloxy)pent-4-enoate
- Structure: Pent-4-enoate backbone with a carbamate group at C2.
- Synthesis : Prepared via stereoselective lithiation using s-BuLi and (R)-sparteine, emphasizing chiral induction .
Comparison: Replacing the carbamate group with a 3-hydroxypropylamino group eliminates stereochemical complexity (unless the amino group itself is chiral).
c. Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
- Structure : Imidazole ring fused with ester and aryl groups.
- Synthesis: Derived from methyl 2-benzoylamino-3-arylaminobut-2-enoates via PPA-mediated cyclization .
Comparison :
The target compound lacks aromatic heterocycles, suggesting lower π-π stacking interactions and altered electronic properties. Its linear chain may improve metabolic stability compared to planar imidazole derivatives.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate* | C₉H₁₇NO₃ | ~203.24 | ~0.5–1.2 | ~90–100 | Ester, amino, hydroxyl |
| Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | C₁₀H₁₁NO₃ | 193.20 | 1.74 | 72.55 | Ester, aromatic amine, hydroxyl |
| (R)-Methyl 2-(di-i-propylcarbamoyloxy)pent-4-enoate | C₁₃H₂₃NO₄ | 265.33 | ~2.5 | ~60 | Ester, carbamate |
*Estimated values based on structural analogs.
Key Observations :
- The target compound’s hydroxypropylamino group likely reduces LogP compared to carbamate or aryl-substituted analogs, enhancing hydrophilicity.
- Higher PSA suggests stronger interactions with polar biological targets or solvents.
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